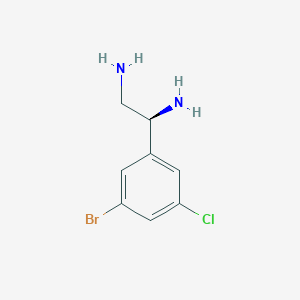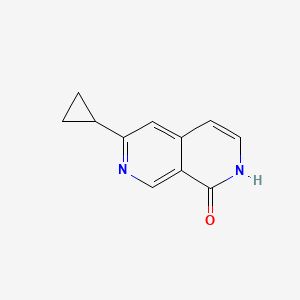
6-Cyclopropyl-2,7-naphthyridin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that features a naphthyridine core with a cyclopropyl group attached. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2,7-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a cyclopropylamine with a naphthyridine derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
化学反応の分析
Types of Reactions
6-Cyclopropyl-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different functional groups at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or electrophilic aromatic substitution using Friedel-Crafts reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 6-Cyclopropyl-2,7-naphthyridin-1(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
2,7-Naphthyridine: The parent compound without the cyclopropyl group.
6-Methyl-2,7-naphthyridin-1(2H)-one: A similar compound with a methyl group instead of a cyclopropyl group.
Uniqueness
6-Cyclopropyl-2,7-naphthyridin-1(2H)-one is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group can introduce strain and alter the electronic properties of the molecule, potentially leading to unique interactions with biological targets.
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
6-cyclopropyl-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C11H10N2O/c14-11-9-6-13-10(7-1-2-7)5-8(9)3-4-12-11/h3-7H,1-2H2,(H,12,14) |
InChIキー |
FZTQDCRFNHPELU-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC=C3C(=C2)C=CNC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13054359.png)
![Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13054367.png)

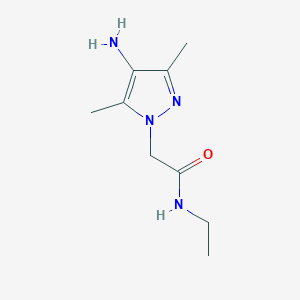
![3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13054374.png)

![1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13054386.png)
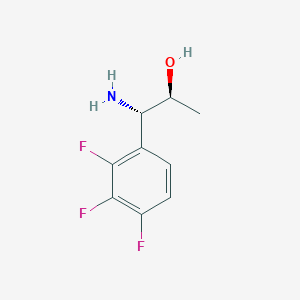
![3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B13054405.png)
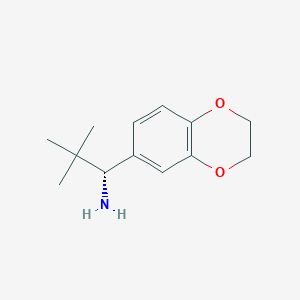


![(1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054437.png)
